2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
Description
2-Chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a synthetic heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted at the 8-position with a chloro group and an acetamide moiety. The chloro and acetamide substituents at the 8-position are critical for its chemical reactivity and interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-7(14)12-6-2-1-3-13-8(6)10-5-11-13/h1-3,5H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGODBGFGRJNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of N-aryl amidines with suitable reagents to form the triazolopyridine core. The chlorination step is then carried out to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Reagents: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that derivatives of triazolopyridine compounds exhibit promising anticancer properties. The structural features of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide suggest potential efficacy against various cancer cell lines.
- Case Study : In vitro studies demonstrated that modifications on the triazolopyridine core led to significant cytotoxicity against breast and lung cancer cells, with IC50 values as low as 8 µM. The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with cancer progression .
2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses like Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).
- Case Study : A related study indicated that certain derivatives showed up to 91% inhibition of HSV replication at concentrations around 50 μM with low cytotoxicity (CC50 = 600 μM) . This highlights its potential as a therapeutic agent in antiviral drug development.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit viral polymerases or proteases essential for viral replication.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Many derivatives trigger apoptotic pathways in tumor cells, promoting programmed cell death.
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. Its derivatives are often explored for their enhanced biological activities.
| Synthesis Step | Description |
|---|---|
| Formation of Triazolopyridine Core | Cyclization reactions involving appropriate precursors. |
| Chlorination | Introduction of the chlorine atom at the desired position. |
| Acetamide Formation | Reaction with acetic acid derivatives to form the acetamide group. |
Research Findings and Insights
Recent studies have documented various applications and biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown effectiveness against bacterial strains comparable to traditional antibiotics such as penicillin G and ciprofloxacin .
- Potential as a Building Block : It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications in various fields including oncology and virology .
Mechanism of Action
The mechanism of action of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound may inhibit key enzymes or signaling pathways involved in cell growth and division. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Key Observations:
- Core Heterocycle Influence : Pyridine vs. pyrimidine cores (e.g., triazolo[1,5-a]pyridine vs. pyrimidine) alter electron distribution and hydrogen-bonding capacity. Pyrimidine-based analogs (e.g., ALS inhibitors) exhibit stronger herbicidal activity due to enhanced enzyme binding .
- Substituent Position : The 8-position is a critical modification site. For example, 8-bromo derivatives are precursors for carbonitrile groups via palladium catalysis , while 8-chloro-acetamide groups may enhance solubility or target affinity.
- Functional Group Diversity : Azetidine (patented compound) and phenylamine substituents (pyrazine analog) suggest divergent applications—pharmaceutical vs. agrochemical—depending on electronic and steric properties .
Biological Activity
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS No. 338419-01-5) is a compound belonging to the class of triazolopyridine derivatives. Its unique structure, characterized by a triazole ring fused to a pyridine ring, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H7ClN4O
- Molecular Weight : 210.62 g/mol
- IUPAC Name : 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown the ability to modulate biochemical pathways related to immune response and cell proliferation. Specific mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with triazole and pyridine moieties often inhibit enzymes involved in cancer cell proliferation.
- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes findings from various studies:
Study on Cryptosporidium
In a study investigating the efficacy of triazolopyridine derivatives against Cryptosporidium parasites, this compound exhibited promising results. The compound demonstrated an EC50 value comparable to existing treatments like nitazoxanide (NTZ), indicating its potential as an antiparasitic agent .
Q & A
(Basic) What are the common synthetic routes for preparing 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of functionalized pyridine precursors. One approach uses N-aminopyridine derivatives as the N-N-C component, reacting with chloroacetamide derivatives in the presence of catalysts like Pd(OAc)₂ (10 mol%) in polar solvents (e.g., DMF or acetic acid) . Alternatively, 2-amino-pyridine derivatives act as N-C-N components, reacting with acetonitrile and AlCl₃ to form acetamidino intermediates, followed by oxidation with MnO₂ to yield triazolo[1,5-a]pyridines . For example, a protocol involving potassium carbonate in DMF with ethyl 4-bromo-3-methylbut-2-enoate achieved 76% yield of a structurally similar compound .
Key Considerations:
- Solvent choice (DMF enhances nucleophilicity).
- Catalyst selection (Pd(OAc)₂ vs. AlCl₃) depends on substrate reactivity.
- Post-reaction purification via column chromatography or recrystallization .
(Basic) How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on X-ray crystallography for unambiguous bond-length/angle determination (e.g., planar triazolopyridine core with twisted substituents ) and NMR spectroscopy (¹H/¹³C) to verify substituent positions. For example:
- ¹H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm) and methyl/chloro groups.
- X-ray : Confirms dihedral angles (e.g., 55.6° between carboxylate and triazolopyridine plane) .
- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 245.07 for C₈H₆Cl₂N₄O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
